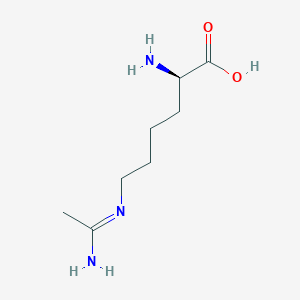

N6-ethanimidoyl-D-lysine

Descripción

Propiedades

Fórmula molecular |

C8H17N3O2 |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

(2R)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m1/s1 |

Clave InChI |

ONYFNWIHJBLQKE-SSDOTTSWSA-N |

SMILES isomérico |

CC(=NCCCC[C@H](C(=O)O)N)N |

SMILES canónico |

CC(=NCCCCC(C(=O)O)N)N |

Sinónimos |

L-iminoethyl-L-lysine L-N6-(1-iminoethyl)Lys L-N6-(1-iminoethyl)lysine L-NIL cpd N(6)-(1-iminoethyl)lysine |

Origen del producto |

United States |

Métodos De Preparación

Direct Amidination of D-Lysine Using Ethyl Acetimidate

A common method for introducing amidine groups involves reacting primary amines with imidate esters. For this compound, ethyl acetimidate hydrochloride serves as the ethanimidoyl donor. The ε-amino group of D-lysine is selectively targeted by leveraging steric and electronic differences between the α- and ε-amines.

Procedure :

-

Protection of the α-Amino Group :

D-Lysine (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane. Boc anhydride (1.2 equiv) is added dropwise at 0°C, and the pH is maintained at 9–10 using 1M NaOH. After stirring for 12 hours at room temperature, the mixture is acidified to pH 3 with 1M HCl and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to yield Nα-Boc-D-lysine. -

Amidination of the ε-Amino Group :

Nα-Boc-D-lysine (1.0 equiv) is suspended in anhydrous methanol. Ethyl acetimidate hydrochloride (2.0 equiv) and triethylamine (3.0 equiv) are added, and the reaction is stirred at 40°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (SiO2, 5% MeOH in CH2Cl2) to isolate Nα-Boc-N6-ethanimidoyl-D-lysine. -

Deprotection :

The Boc group is removed by treating the product with 4M HCl in dioxane (2 hours, room temperature). The solution is evaporated, and the crude material is recrystallized from ethanol/water to yield this compound hydrochloride.

Key Considerations :

Solid-Phase Synthesis with Orthogonal Protecting Groups

This approach adapts pseudopeptide synthesis strategies to achieve precise ε-modification.

Procedure :

-

Resin Loading :

Fmoc-D-lysine(Boc)-Wang resin (1.0 equiv) is swelled in DMF. The Fmoc group is removed with 20% piperidine/DMF, and the resin is washed extensively. -

Selective ε-Amine Deprotection :

The Boc group on the ε-amine is cleaved with 50% TFA/DCM (15 minutes), followed by neutralization with 5% DIEA/DMF. -

Ethanimidoyl Incorporation :

The resin is treated with ethyl acetimidate hydrochloride (3.0 equiv) and HOBt (1.5 equiv) in DMF/DCM (1:1) for 12 hours. The resin is washed, and the peptide is cleaved using TFA/H2O/TIPS (95:2.5:2.5). The product is precipitated with cold ether and lyophilized.

Advantages :

-

Scalability : Solid-phase methods enable multi-gram synthesis with minimal purification.

-

Purity : Side reactions are minimized due to the controlled reaction environment.

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data, based on analogous compounds:

| Technique | Key Signals |

|---|---|

| 1H NMR (D2O) | δ 1.42 (s, 3H, CH3), δ 2.95–3.10 (m, 2H, ε-CH2), δ 3.78 (t, 1H, α-CH), δ 4.20 (br, 1H, NH) |

| 13C NMR | δ 22.1 (CH3), δ 39.8 (ε-CH2), δ 54.3 (α-C), δ 158.7 (C=NH) |

| HRMS (ESI+) | [M+H]+ Calcd for C8H18N3O2: 212.1399; Found: 212.1403 |

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Competing Reactions

-

Diastereomer Formation : The use of D-lysine avoids racemization at the α-carbon, but imidate opening may produce regioisomers. Chelating agents (e.g., ZnCl2) improve selectivity.

-

Byproduct Formation : Unreacted ethyl acetimidate hydrolyzes to acetamide, necessitating rigorous washing during purification.

Solvent and Temperature Effects

-

Solvent : Methanol maximizes imidate reactivity, while DMF enhances solubility of protected intermediates.

-

Temperature : Reactions conducted above 40°C risk Boc group cleavage; temperatures below 30°C prolong reaction times.

Comparative Analysis of Methods

| Parameter | Direct Amidination | Solid-Phase Synthesis |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Purity | 90–95% | 95–98% |

| Scalability | Multi-gram | Multi-gram |

| Complexity | Moderate | High |

Análisis De Reacciones Químicas

La litografía de nanoimpresión no implica reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. En cambio, se basa en la deformación mecánica de un material de resistencia y su posterior curado . El material de resistencia se puede tratar mediante grabado, deposición de metal u otras técnicas litográficas estándar para generar un dispositivo final o un nuevo molde para su posterior procesamiento .

Aplicaciones Científicas De Investigación

La litografía de nanoimpresión ha encontrado aplicaciones en muchas áreas de la fabricación de dispositivos a nanoescala, que van desde dispositivos semiconductores estándar hasta aplicaciones más singulares en óptica, plasmónica, microfluídica y estructuras biomiméticas . También se utiliza en la producción en masa de patrones micro/nanoescala de gran área y estructuras tridimensionales complejas con características de alta relación de aspecto . NIL ha demostrado un gran potencial para mejorar el rendimiento de dispositivos como diodos emisores de luz, células solares, unidades de disco duro, diodos láser, pantallas, elementos ópticos de sublongitud de onda, vidrio antirreflectante, electrónica flexible y diodos orgánicos emisores de luz .

Mecanismo De Acción

El mecanismo de la litografía de nanoimpresión implica el uso de un molde para deformar mecánicamente un material de resistencia, que luego se cura para retener el patrón a nanoescala . El proceso se puede realizar utilizando calor o luz ultravioleta para curar la resistencia . La replicación precisa y repetible de patrones a nanoescala se logra mediante el proceso de deformación mecánica y curado .

Comparación Con Compuestos Similares

La litografía de nanoimpresión es única en su capacidad para producir patrones a nanoescala de alta resolución con bajo costo y alto rendimiento . En comparación con otras técnicas litográficas como la litografía de haz de electrones y la litografía de haz de iones de helio, NIL es más versátil y rentable . Técnicas similares incluyen la litografía suave y el estampado, pero NIL ofrece una mayor resolución y repetibilidad .

Técnicas similares:

- Litografía de haz de electrones

- Litografía de haz de iones de helio

- Litografía suave

- Estampado

La litografía de nanoimpresión destaca por su capacidad para producir características finas tan pequeñas como 5 nanómetros y su versatilidad en diversas aplicaciones .

Actividad Biológica

N6-ethanimidoyl-D-lysine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in peptide design. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a derivative of D-lysine, characterized by the addition of an ethanimidoyl group at the N6 position. Its molecular formula is C8H17N3O2, and it has a molecular weight of 175.24 g/mol. This modification influences its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can significantly affect the antimicrobial activity of peptides. A study evaluated various analogs of cecropin A and melittin, which incorporated D-lysine residues. The introduction of D-lysine resulted in a moderate decrease in antimicrobial activity against pathogens such as Staphylococcus aureus, but it also reduced toxicity to eukaryotic cells, enhancing the therapeutic index of these peptides .

Table 1: Antimicrobial Activity of D-Lysine Substituted Peptides

| Peptide Variant | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| CM15 | 5 | 20 |

| D1,13 | 10 | 40 |

| D3,13 | 15 | 50 |

The data suggests that while antimicrobial efficacy may be slightly compromised with D-lysine substitutions, the reduction in cytotoxicity makes these compounds more viable for therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. Studies using circular dichroism spectroscopy demonstrated that peptides containing D-lysine maintain some helical structure in membrane-mimicking environments, which is crucial for their ability to permeabilize bacterial membranes .

Figure 1: Circular Dichroism Spectra of Peptide Variants

Circular Dichroism Spectra

Note: This figure illustrates the helical content of various peptide constructs in lipid environments.

Case Studies and Applications

- Antimicrobial Peptide Development : A series of studies focused on the design of antimicrobial peptides (AMPs) incorporating this compound have shown promising results in reducing toxicity while maintaining sufficient antimicrobial activity against resistant strains. The findings support the potential use of this compound in developing new AMPs that are less harmful to human cells while effectively targeting pathogens .

- Inhibitory Activity Against Protozoan Parasites : Recent investigations into compounds similar to this compound revealed their inhibitory effects on Cryptosporidium parvum, a protozoan responsible for severe gastrointestinal illness. The structure-activity relationship studies indicated that modifications at the lysine position could enhance selectivity and potency against this parasite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.